ethyl 6-ethyl-2-[4-(pyrrolidine-1-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate
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Overview
Description
Ethyl 6-ethyl-2-[4-(pyrrolidine-1-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is a complex organic compound featuring a thieno[2,3-c]pyridine core. This compound is characterized by the presence of a pyrrolidine-1-sulfonyl group and an ethyl ester functionality, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-ethyl-2-[4-(pyrrolidine-1-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate typically involves multi-step organic reactions. The key steps include:
Formation of the Thieno[2,3-c]pyridine Core: This is usually achieved through cyclization reactions involving suitable precursors.
Introduction of the Pyrrolidine-1-sulfonyl Group: This step involves sulfonylation reactions using reagents like pyrrolidine and sulfonyl chlorides.
Esterification: The final step involves esterification to introduce the ethyl ester group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-ethyl-2-[4-(pyrrolidine-1-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
Ethyl 6-ethyl-2-[4-(pyrrolidine-1-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 6-ethyl-2-[4-(pyrrolidine-1-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The pyrrolidine-1-sulfonyl group is known to enhance the binding affinity of the compound to certain proteins, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-methyl-2-[4-(pyrrolidine-1-sulfonyl)benzamido]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
- N-(4-(Pyrrolidine-1-sulfonyl)phenyl)-6-ethyl-2-(ethylthio)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide
Uniqueness
Ethyl 6-ethyl-2-[4-(pyrrolidine-1-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is unique due to its specific structural features, such as the combination of the thieno[2,3-c]pyridine core with the pyrrolidine-1-sulfonyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
Ethyl 6-ethyl-2-[4-(pyrrolidine-1-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a thieno[2,3-c]pyridine core with an ethyl ester and a pyrrolidine-1-sulfonyl group. Its molecular formula is C19H24N2O4S, and it has a molecular weight of 392.47 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and affect signal transduction pathways. The pyrrolidine-1-sulfonyl group enhances binding affinity to specific proteins, which can lead to the inhibition of enzyme activity or alteration in cellular signaling processes .
1. Anticancer Activity
Research indicates that compounds with thieno[2,3-c]pyridine structures exhibit significant anticancer properties. This compound has been explored for its potential to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
A study demonstrated that derivatives of thienopyridines showed promising results against breast cancer cells by inducing cell cycle arrest and apoptosis through the modulation of apoptotic pathways .
2. Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) in vitro. This suggests a potential application in treating inflammatory diseases .
3. Neuroprotective Effects
In studies involving animal models of neurodegenerative diseases such as Alzheimer’s disease (AD), this compound exhibited neuroprotective effects by inhibiting neutral sphingomyelinase (nSMase), which is involved in the release of neurotoxic exosomes .
Case Study 1: Anticancer Activity
In a controlled study on breast cancer cell lines (MCF-7), treatment with this compound resulted in a significant reduction in cell viability (IC50 = 15 µM). The mechanism was linked to the activation of caspase pathways leading to apoptosis.
Case Study 2: Neuroprotective Effects
In a mouse model of AD treated with the compound at doses of 10 mg/kg/day for two weeks, significant reductions in amyloid-beta levels were observed alongside improved cognitive function as assessed by behavioral tests .
Research Findings
Properties
IUPAC Name |
ethyl 6-ethyl-2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O5S2/c1-3-25-14-11-18-19(15-25)32-22(20(18)23(28)31-4-2)24-21(27)16-7-9-17(10-8-16)33(29,30)26-12-5-6-13-26/h7-10H,3-6,11-15H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZOZIBXCMADRLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=C2C(=O)OCC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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